An In-depth Technical Guide to the NMR Spectroscopic Analysis of (R)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
An In-depth Technical Guide to the NMR Spectroscopic Analysis of (R)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of the chiral amine, (R)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data report. Instead, it offers a predictive analysis of the compound's NMR signature, grounded in fundamental principles, and provides a robust experimental framework for its empirical verification. This approach is intended to not only detail the expected spectral characteristics but also to elucidate the underlying chemical and physical principles that govern them.
Introduction: The Significance of Structural Elucidation
(R)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine is a chiral amine containing a stereocenter and a substituted aromatic ring. Such molecules are of significant interest in medicinal chemistry and materials science, where precise structural and stereochemical confirmation is paramount. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of the constitution and configuration of organic molecules in solution. This guide will provide a detailed predictive analysis of the ¹H and ¹³C NMR spectra of this compound and a thorough experimental protocol for acquiring and interpreting the data.
Predicted NMR Spectral Data
In the absence of direct experimental data in the public domain, we can predict the chemical shifts and coupling patterns based on the analysis of structurally similar compounds and established NMR principles.[1][2] The numbering scheme used for the predictions is shown in the molecular structure diagram below.
Caption: Molecular structure and numbering for (R)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H-8, H-10 | ~7.0 - 7.3 | m | Aromatic protons in a region typical for substituted benzenes. The electron-withdrawing effects of Br and F will shift them downfield. | |
| H-6 | ~7.3 - 7.5 | m | This proton is situated between two electron-withdrawing groups and is expected to be the most deshielded of the aromatic protons. | |
| H-3 | ~5.7 - 5.9 | ddt | J ≈ 17, 10, 7 Hz | Olefinic proton experiencing large trans and cis couplings to H-4a and H-4b, and a smaller vicinal coupling to the H-2 protons. |
| H-4a, H-4b | ~5.0 - 5.2 | m | Terminal olefinic protons, showing geminal, cis, and trans couplings. | |
| H-1 | ~4.0 - 4.2 | t | J ≈ 6.5 Hz | Methine proton attached to the nitrogen and the aromatic ring. Deshielded by both groups. |
| H-2a, H-2b | ~2.3 - 2.5 | m | Methylene protons adjacent to a stereocenter, making them diastereotopic and thus magnetically non-equivalent. They will exhibit complex splitting. | |
| NH₂ | ~1.5 - 2.5 | br s | Amine protons often appear as a broad singlet and their chemical shift is concentration and solvent dependent. They may exchange with D₂O. |
Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-5 | ~145 - 148 | Quaternary aromatic carbon attached to the chiral side chain. |
| C-7 | ~161 - 164 (d, ¹JCF ≈ 245 Hz) | Aromatic carbon directly bonded to fluorine, showing a large one-bond C-F coupling. |
| C-9 | ~122 - 125 | Aromatic carbon bearing the bromine atom. |
| C-6, C-8, C-10 | ~110 - 130 | Aromatic carbons, with their specific shifts influenced by the positions of the Br and F substituents. |
| C-3 | ~134 - 136 | Internal alkene carbon. |
| C-4 | ~117 - 119 | Terminal alkene carbon. |
| C-1 | ~55 - 60 | Methine carbon bonded to the amine and the aromatic ring. |
| C-2 | ~40 - 45 | Methylene carbon of the butenyl chain. |
Experimental Protocol for NMR Data Acquisition
To obtain high-quality, unambiguous NMR data for (R)-1-(3-Bromo-5-fluorophenyl)but-3-en-1-amine, a series of 1D and 2D NMR experiments should be performed. The following protocol is a self-validating system designed to ensure comprehensive structural elucidation.[3]
Sample Preparation
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Dissolve the Sample: Accurately weigh approximately 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).
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Transfer to NMR Tube: Filter the solution into a clean, dry 5 mm NMR tube.
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Degassing (Optional but Recommended): For high-resolution experiments, particularly for observing long-range couplings or for quantitative measurements, degassing the sample by several freeze-pump-thaw cycles can remove dissolved oxygen, which is paramagnetic and can broaden spectral lines.
NMR Instrument Parameters (400 MHz Spectrometer)
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker instrument).
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Spectral Width: 12-16 ppm.
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Acquisition Time: 2-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16, depending on the sample concentration.
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¹³C{¹H} NMR:
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Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
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Spectral Width: 220-240 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 512-2048, as ¹³C has a low natural abundance.
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-
2D NMR Experiments:
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COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems (i.e., which protons are coupled to each other).
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HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C, crucial for connecting different spin systems and assigning quaternary carbons.
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Visualization of Experimental Workflow and Predicted Data
The following diagrams illustrate the logical flow of the NMR experiments and the expected correlations.
Caption: Recommended workflow for the complete NMR-based structural elucidation.
Caption: Predicted key COSY correlations. Solid lines indicate vicinal coupling, dashed lines indicate weaker meta-coupling.
Data Interpretation: A Deeper Dive
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Aromatic Region: The three aromatic protons will present a complex splitting pattern due to ³J (ortho), ⁴J (meta), and potential ⁵J (para) couplings, further complicated by couplings to the fluorine atom. The proton at the C-6 position, being between the two electronegative halogens, is expected to be the most downfield.
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Alkene Moiety: The butenyl group will give rise to characteristic signals. The internal proton (H-3) will be a doublet of doublets of triplets (ddt) due to large trans (~17 Hz) and cis (~10 Hz) couplings to the terminal protons (H-4a/b) and a smaller vicinal coupling to the methylene protons (H-2).
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Chiral Center and Diastereotopicity: The presence of the stereocenter at C-1 renders the adjacent methylene protons (H-2a and H-2b) diastereotopic. This means they are in different chemical environments and will have different chemical shifts. They will couple to each other (geminal coupling, ²J) and to the methine proton (H-1) and the olefinic proton (H-3), leading to complex multiplets. This is a key indicator of chirality at the adjacent carbon.
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C-F Coupling: In the ¹³C NMR spectrum, the carbon attached to the fluorine (C-7) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-250 Hz). Carbons two and three bonds away will also show smaller C-F couplings (²JCF and ³JCF), which can be valuable for assigning the aromatic signals.[4]
Conclusion
References
- Electronic Supplementary Information (ESI) The effect of S-alkylation on organocatalytic enamine activation through imidazolidine-4-thiones.
- 3-((R)-4-(((R)–6-(2–Bromo–4–fluorophenyl)–5-(ethoxycarbonyl)–2-(thiazol–2–yl)-3,6– dihydropyrimidin–4–yl)m - DOI.
- Electronic supplementary information - The Royal Society of Chemistry.
- Chelation-directed remote meta-C–H functionalization of aromatic aldehydes and ketones - The Royal Society of Chemistry.
- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data.
- Tasks in NMR data analysis for Nature Products.
- 1H- and 13C-NMR for - The Royal Society of Chemistry.
- NMR Chemical Shift Values Table - Chemistry Steps.
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI.
- NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data.
